5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid
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Overview
Description
5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction and Paal-Knorr synthesis are commonly employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system it interacts with . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate key signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 4-Methylthiophene-3-carboxylic acid
- 5-Methylthiophene-2-carboxylic acid
Comparison
5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid is unique due to the presence of both an ethyl group and a methylamino group on the thiophene ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
CAS No. |
113165-35-8 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-ethyl-4-(methylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-7(9-2)5(4-12-6)8(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
JFCRPKNDHCXBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CS1)C(=O)O)NC |
Origin of Product |
United States |
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